2-(2,3-Dimethylbenzoyl)pyridine
Description
2-(2,3-Dimethylbenzoyl)pyridine is a pyridine derivative featuring a benzoyl group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESUPZFFYQRIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642027 | |
| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-46-5 | |
| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(2,3-Dimethylbenzoyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The general procedure includes the following steps:
Oxidative Addition: Palladium catalyst facilitates the addition of an aryl halide to form a palladium complex.
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The final product, this compound, is formed along with the regeneration of the palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The use of automated reactors and continuous flow systems can enhance the scalability and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium cyanide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The nitrogen lone pair in the pyridine ring is available for forming bonds with protons, making the compound more basic than other heterocyclic amines . This property allows it to participate in various biochemical reactions and pathways, influencing its biological activity.
Comparison with Similar Compounds
Research Findings and Inferences
- Steric Considerations : The 2,3-dimethyl substitution creates steric hindrance near the carbonyl group, which may limit accessibility in coordination reactions compared to less hindered analogs like 2-benzoylpyridine.
Biological Activity
2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a pyridine ring substituted with a dimethylbenzoyl group, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H13N
- CAS Number : 27693-46-5
- Molecular Weight : 197.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Target Interactions : The nitrogen atom in the pyridine ring can form hydrogen bonds with biological macromolecules, enhancing its reactivity and interaction with proteins and enzymes.
- Biochemical Pathways : It has been shown to influence pathways related to cell signaling and gene expression, particularly in cancer and fibrotic diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast, lung) have shown that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The compound appears to modulate apoptotic pathways by influencing the expression of key proteins involved in cell survival and death.
Anti-fibrotic Effects
Recent research has highlighted the anti-fibrotic properties of this compound:
- Collagen Synthesis Inhibition : Studies indicate that this compound can inhibit collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis development. This effect suggests potential therapeutic applications in treating fibrotic diseases.
Case Studies
| Study | Findings |
|---|---|
| Demonstrated antimicrobial activity against Staphylococcus aureus and E. coli. | |
| In vitro studies showing significant reduction in proliferation of breast cancer cells. | |
| Reported inhibition of collagen synthesis in hepatic stellate cells at low concentrations. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its polar nature. This property allows for effective absorption and distribution within biological systems, making it a candidate for further therapeutic exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
